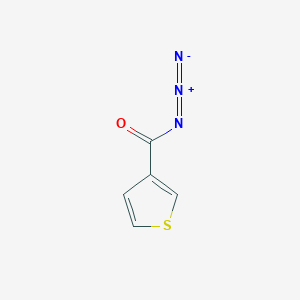
Thiophene-3-carbonyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene-3-carbonyl azide is an organic compound that belongs to the class of azides It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and a carbonyl azide group attached to the third position of the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
Thiophene-3-carbonyl azide can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carboxylic acid with sodium azide in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under mild conditions, resulting in the formation of this compound.
Another method involves the use of thiophene-3-carbonyl chloride as a starting material. This compound reacts with sodium azide in an organic solvent such as dichloromethane to yield this compound. The reaction is usually carried out at room temperature and requires careful handling due to the potential hazards associated with azides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, strict safety protocols are implemented to handle the potentially explosive nature of azides.
化学反応の分析
Types of Reactions
Thiophene-3-carbonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: this compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, organic solvents (e.g., dichloromethane), mild temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H₂), organic solvents (e.g., tetrahydrofuran).
Cycloaddition: Alkynes, copper(I) catalysts, organic solvents (e.g., acetonitrile).
Major Products Formed
Substitution: Thiophene-3-carbonyl derivatives with various functional groups.
Reduction: Thiophene-3-carbonyl amine.
Cycloaddition: Thiophene-3-carbonyl triazoles.
科学的研究の応用
Thiophene-3-carbonyl azide has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and functionalized thiophenes.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Medicinal Chemistry: this compound and its derivatives are investigated for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Bioconjugation: The azide group allows for bioconjugation through click chemistry, enabling the attachment of biomolecules to thiophene-based scaffolds for biological studies.
作用機序
The mechanism of action of thiophene-3-carbonyl azide depends on its specific application. In organic synthesis, the azide group acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, the biological activity of this compound derivatives may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets can vary depending on the structure and functional groups of the derivatives.
類似化合物との比較
Thiophene-3-carbonyl azide can be compared with other thiophene derivatives and azides:
Thiophene-2-carbonyl azide: Similar structure but with the azide group at the second position. It may exhibit different reactivity and properties due to the positional isomerism.
Thiophene-3-carbonyl chloride: Precursor to this compound, used in similar synthetic applications but lacks the azide functionality.
Benzoyl azide: Contains a benzene ring instead of a thiophene ring. It may have different reactivity and applications due to the aromatic system.
Conclusion
This compound is a valuable compound in organic synthesis, materials science, and medicinal chemistry Its unique structure and reactivity make it a versatile intermediate for the preparation of various functionalized thiophenes and heterocyclic compounds
特性
CAS番号 |
59445-89-5 |
|---|---|
分子式 |
C5H3N3OS |
分子量 |
153.16 g/mol |
IUPAC名 |
thiophene-3-carbonyl azide |
InChI |
InChI=1S/C5H3N3OS/c6-8-7-5(9)4-1-2-10-3-4/h1-3H |
InChIキー |
NBNQRDFVSOIHRV-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C(=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
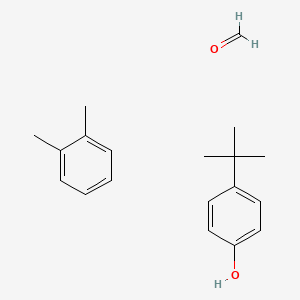

![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)
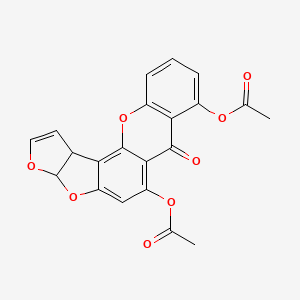
![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)
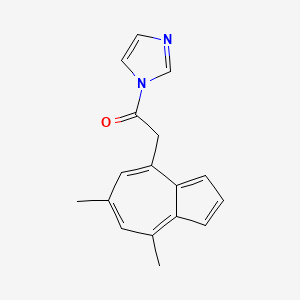
![4-[(E)-(5-Chloro-2-phenoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14614884.png)
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
![3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate](/img/structure/B14614889.png)
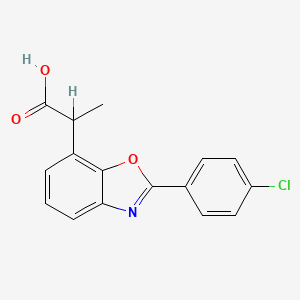
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
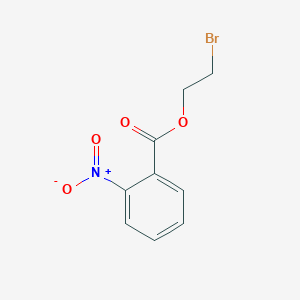
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
